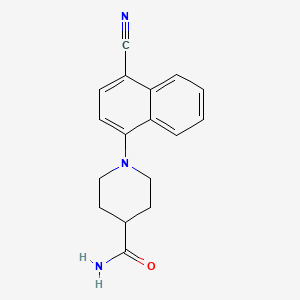

1-(4-Cyanonaphthalen-1-yl)piperidine-4-carboxamide

Beschreibung

1-(4-Cyanonaphthalen-1-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C17H17N3O. It is known for its unique structure, which combines a naphthalene ring with a piperidine ring, making it a subject of interest in various scientific fields .

Eigenschaften

CAS-Nummer |

664362-67-8 |

|---|---|

Molekularformel |

C17H17N3O |

Molekulargewicht |

279.34 g/mol |

IUPAC-Name |

1-(4-cyanonaphthalen-1-yl)piperidine-4-carboxamide |

InChI |

InChI=1S/C17H17N3O/c18-11-13-5-6-16(15-4-2-1-3-14(13)15)20-9-7-12(8-10-20)17(19)21/h1-6,12H,7-10H2,(H2,19,21) |

InChI-Schlüssel |

DFTURVSJKWLGNV-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCC1C(=O)N)C2=CC=C(C3=CC=CC=C32)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 1-(4-Cyanonaphthalen-1-yl)piperidin-4-carbonsäureamid beinhaltet typischerweise die Reaktion von 4-Cyanonaphthalin mit Piperidin-4-carbonsäure. Die Reaktionsbedingungen umfassen oft die Verwendung eines geeigneten Lösungsmittels und eines Katalysators, um die Bildung des gewünschten Produkts zu erleichtern . Industrielle Produktionsmethoden können die Optimierung dieser Reaktionsbedingungen umfassen, um höhere Ausbeuten und Reinheit zu erzielen.

Analyse Chemischer Reaktionen

1-(4-Cyanonaphthalen-1-yl)piperidin-4-carbonsäureamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln oxidiert werden, was zur Bildung entsprechender oxidierter Produkte führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln durchgeführt werden, was zur Bildung reduzierter Derivate führt.

Zu den gängigen Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu ermöglichen. Die Hauptprodukte, die gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a piperidine ring substituted with a cyanonaphthalene moiety, which enhances its reactivity and interaction with biological targets. The presence of both the cyano group and the piperidine structure contributes to its pharmacological potential.

Anticancer Activity

Research indicates that 1-(4-Cyanonaphthalen-1-yl)piperidine-4-carboxamide exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study reported that treatment with this compound resulted in a marked reduction in tumor growth in xenograft models, supporting its potential as a novel anticancer agent.

Case Study:

- Study Focus: Evaluation of anticancer effects in xenograft models.

- Findings: Significant reduction in tumor size was observed after administration of the compound, indicating its efficacy as an anticancer agent.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Studies have highlighted its effectiveness against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antibacterial agent.

Case Study:

- Study Focus: In vitro antimicrobial efficacy against bacterial strains.

- Findings: The compound effectively inhibited bacterial growth, showcasing its potential for developing new antibiotics.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Research has indicated that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study:

- Study Focus: Investigation of anti-inflammatory mechanisms.

- Findings: Administration of the compound significantly decreased levels of inflammatory markers such as TNF-alpha and IL-6 in experimental models.

Wirkmechanismus

The mechanism of action of 1-(4-Cyanonaphthalen-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit DNA gyrase in certain bacterial strains, leading to the disruption of DNA replication and bacterial cell death . The compound’s effects on other molecular pathways are still under investigation.

Vergleich Mit ähnlichen Verbindungen

1-(4-Cyanonaphthalen-1-yl)piperidin-4-carbonsäureamid kann mit anderen Piperidin-4-carbonsäureamid-Derivaten verglichen werden. Zu ähnlichen Verbindungen gehören:

Piperidin-4-carbonsäureamid: Ein einfacherer Analog mit ähnlichen biologischen Aktivitäten.

Naphthalinderivate: Verbindungen mit ähnlichen Naphthalinstrukturen, aber verschiedenen funktionellen Gruppen.

Die Einzigartigkeit von 1-(4-Cyanonaphthalen-1-yl)piperidin-4-carbonsäureamid liegt in seiner kombinierten Naphthalin- und Piperidinstruktur, die ihr besondere chemische und biologische Eigenschaften verleiht.

Biologische Aktivität

1-(4-Cyanonaphthalen-1-yl)piperidine-4-carboxamide (CAS No. 664362-67-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. Key steps include:

- Formation of the Naphthalene Derivative : The cyanonaphthalene moiety is synthesized through nitration followed by reduction.

- Piperidine Ring Formation : The piperidine ring is constructed via cyclization reactions, often involving amine coupling methods.

- Carboxamide Formation : The final step involves the introduction of the carboxamide group through acylation reactions.

Biological Activity

Research indicates that this compound exhibits a variety of biological activities, particularly in the fields of oncology and neurology.

Anticancer Activity

Studies have shown that this compound can inhibit tumor growth in various cancer cell lines. A notable study demonstrated its efficacy against prostate cancer cells, where it induced apoptosis and inhibited cell proliferation through modulation of specific signaling pathways, including the PI3K/Akt pathway .

Neuroprotective Effects

Additionally, research suggests that this compound may possess neuroprotective properties. It has been evaluated for its ability to protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases .

The mechanisms underlying the biological activity of this compound involve:

- Receptor Interaction : The compound interacts with various receptors, potentially including dopamine and serotonin receptors, which may explain its neuroprotective effects.

- Signal Transduction Modulation : It modulates key signaling pathways responsible for cell survival and apoptosis, particularly in cancer cells .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Study on Cancer Cell Lines : A study involving multiple cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The study utilized assays such as MTT and flow cytometry to assess cell proliferation and apoptosis rates .

- Neuroprotection in Animal Models : In vivo studies on animal models of neurodegeneration showed that administration of the compound improved cognitive functions and reduced neuronal loss. Behavioral tests indicated enhanced memory retention and learning capabilities among treated subjects .

Comparative Analysis

A comparison with similar compounds reveals unique aspects of this compound:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer, Neuroprotective | Receptor interaction, Signal modulation |

| 6-Amino-8-bromo-7-hydroxy-coumarin | Antimicrobial, Anticancer | Enzyme inhibition |

| 3-(4-Arylpiperazin-1-yl)cinnolines | Antifungal | Unknown |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.